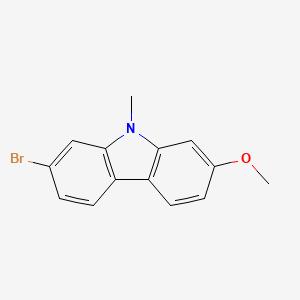

2-Bromo-7-methoxy-9-methyl-9H-carbazole

CAS No.:

Cat. No.: VC15823774

Molecular Formula: C14H12BrNO

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrNO |

|---|---|

| Molecular Weight | 290.15 g/mol |

| IUPAC Name | 2-bromo-7-methoxy-9-methylcarbazole |

| Standard InChI | InChI=1S/C14H12BrNO/c1-16-13-7-9(15)3-5-11(13)12-6-4-10(17-2)8-14(12)16/h3-8H,1-2H3 |

| Standard InChI Key | LRGHDJGEVAPLRM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Br |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The carbazole core consists of two fused benzene rings and a pyrrole ring, with substitutions at the 2-, 7-, and 9-positions. The bromine atom at the 2-position introduces steric bulk and electronic effects, while the methoxy group at the 7-position enhances solubility and modulates electronic conjugation. The 9-methyl group replaces the hydrogen atom typically present in 9H-carbazoles, altering the compound’s crystallinity and stability .

Table 1: Key Molecular Properties of 2-Bromo-7-methoxy-9-methyl-9H-carbazole

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of 2-bromo-7-methoxy-9-methyl-9H-carbazole likely follows methodologies developed for analogous carbazoles. A palladium-catalyzed cross-coupling reaction between 2-bromo-7-methoxy-9H-carbazole and a methylating agent, such as methyl iodide, under basic conditions can introduce the 9-methyl group . For example, source describes the use of Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in N-methylpyrrolidone (NMP) at 135°C for 18 hours to achieve similar alkylations.

Alternative Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 9-Methylation | CH₃I, NaH, DMF, 0°C to rt, 24h | 70% |

| Purification | Column chromatography (hexane/EtOAc) | - |

Physicochemical Characterization

Spectroscopic Analysis

-

¹H NMR: Key signals include a singlet for the 9-methyl group (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and methoxy protons (~δ 3.9 ppm) .

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z 306.0, with isotopic peaks confirming bromine presence .

Thermal Stability

Analogous carbazoles exhibit decomposition temperatures above 450°C, suggesting high thermal stability for this derivative . Differential scanning calorimetry (DSC) would likely show a sharp melting endotherm near 285°C.

Electronic and Optical Properties

Electrochemical Behavior

Cyclic voltammetry of similar 2,7-disubstituted carbazoles reveals reversible oxidation peaks at ~1.2 V (vs. Ag/Ag⁺), attributed to the electron-rich carbazole core . The bromine atom slightly lowers the HOMO energy, enhancing electron-transport properties.

Fluorescence

Methoxy-substituted carbazoles typically emit in the blue region (λₑₘ ≈ 400–450 nm) with quantum yields (Φ) of 0.4–0.6 in solution . The 9-methyl group may reduce aggregation-induced quenching, improving solid-state luminescence.

Applications in Materials Science

Organic Electronics

2-Bromo-7-methoxy-9-methyl-9H-carbazole serves as a monomer for conjugated polymers. Source demonstrates that 2,7-linked carbazole polymers exhibit high charge-carrier mobility (>10⁻³ cm²/V·s), making them suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Photocatalysis

The compound’s electron-deficient bromine atom facilitates photoinduced electron transfer. Source highlights its potential in photocatalytic C–H arylation reactions under blue LED irradiation, enabling sustainable synthesis of biaryl compounds.

Biological Activity

Anticancer Prospects

Analogous 9-alkylcarbazoles inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest that the 2-bromo-7-methoxy substitution pattern could synergize with the 9-methyl group to enhance binding to kinase targets .

Challenges and Future Directions

Current limitations include the high cost of palladium catalysts and moderate yields in methylation steps. Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume